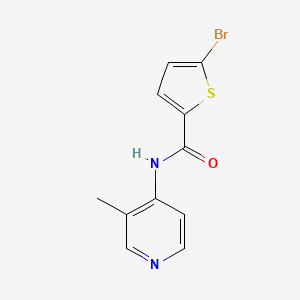

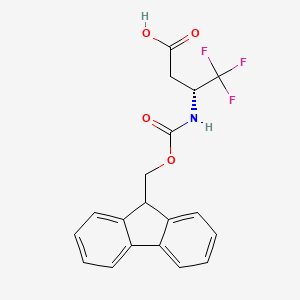

3-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

- Neutralization Method : By neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

- Coupling Reagents : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide has been found to enhance amide formation in Boc-AAILs (Boc-protected amino acid ionic liquids) without the addition of base, resulting in dipeptides in satisfactory yields .

Applications De Recherche Scientifique

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation of amines is a pivotal process in organic synthesis, where 3-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid might be utilized. This process involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines, which is crucial for peptide synthesis. The Boc group protects the amine functionality during synthetic procedures, allowing for selective reactions at other sites of the molecule. It is cleavable under mild acidic conditions, making it highly versatile for multi-step synthesis sequences (Heydari et al., 2007).

Quantitative Analysis of tert-Butoxycarbonyl Group

In research, the quantitative determination of the tert-butoxycarbonyl group is essential for understanding the efficiency of protection and deprotection reactions. The tert-butyloxycarbonyl group can be quantitatively cleaved and analyzed, providing insights into the synthesis and modification of protected amino acids and peptides. This analysis is fundamental in optimizing synthesis protocols for research and industrial applications (Ehrlich-Rogozinski, 1974).

Synthesis of Unnatural Amino Acids

The compound plays a role in synthesizing unnatural amino acids, such as in the creation of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers. These unnatural amino acids have significant applications in developing new pharmaceuticals and studying protein structure and function. The ability to synthesize these amino acids in various stereoisomers allows researchers to explore their biological activity and incorporate them into peptides and proteins with novel properties (Bakonyi et al., 2013).

Preparation of Beta-amino Acid Pharmacophores

Beta-amino acids are valuable in medicinal chemistry for their role in creating pharmacophores, which are parts of a molecular structure that directly interact with biological targets. The synthesis of beta-amino acid derivatives, such as (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrates the compound's utility in crafting molecules with potential therapeutic effects. These efforts contribute to the discovery and optimization of new drugs (Kubryk & Hansen, 2006).

Propriétés

IUPAC Name |

2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-6(9(15)16)4-5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOJQNRYMXSQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)

![9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B3097471.png)

![[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3097489.png)